(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Stable isotope dilution assay (SIDA) GC-MS quantification Food aroma analysis

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 (CAS 1335402-19-1) is a stable isotope-labeled analog of the naturally occurring polyunsaturated aldehyde (2E,4E,6E)-2,4,6-nonatrienal, featuring 13C2 enrichment at the C1 and C2 positions. The unlabeled parent compound serves as a key aroma-impact compound in oat-based foods and Darjeeling black tea, and as a male-produced aggregation pheromone component in flea beetles (Epitrix spp.).

Molecular Formula C9H12O
Molecular Weight 138.18 g/mol
Cat. No. B590951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Synonyms(E,E,E)-2,4,6-Nonatrienal13C2;  (E,E,E)-Nona-2,4,6-trienal13C2;  trans,trans,trans-Nona-2,4,6-trienal13C2
Molecular FormulaC9H12O
Molecular Weight138.18 g/mol
Structural Identifiers
InChIInChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1
InChIKeyXHDSWFFUGPJMMN-YEFBJGOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,4E,6E)-2,4,6-Nonatrienal-13C2: 13C-Labeled Internal Standard for Accurate Quantitation of Key Aroma and Pheromone Components


(2E,4E,6E)-2,4,6-Nonatrienal-13C2 (CAS 1335402-19-1) is a stable isotope-labeled analog of the naturally occurring polyunsaturated aldehyde (2E,4E,6E)-2,4,6-nonatrienal, featuring 13C2 enrichment at the C1 and C2 positions . The unlabeled parent compound serves as a key aroma-impact compound in oat-based foods and Darjeeling black tea, and as a male-produced aggregation pheromone component in flea beetles (Epitrix spp.) [1][2]. With a molecular weight of 138.18 Da (versus 136.19 Da for the unlabeled form), this 13C2-labeled analog is specifically designed for use as an internal standard in stable isotope dilution assays (SIDA) coupled with GC-MS or LC-MS analysis .

Workflow Stable isotope dilution assay (SIDA) with GC-MS or LC-MS/MS for trace quantification
Isotopic label 13C2 at C1 and C2; +2 Da mass shift enables MS differentiation from endogenous analyte
Matrix scope Food extracts, insect volatile collections, and complex research matrices requiring matrix-effect correction

Why Unlabeled or Deuterated 2,4,6-Nonatrienal Analogs Cannot Substitute for (2E,4E,6E)-2,4,6-Nonatrienal-13C2 in Quantitative Trace Analysis


Substituting (2E,4E,6E)-2,4,6-Nonatrienal-13C2 with unlabeled nonatrienal isomers or deuterated analogs introduces quantitation errors and analytical ambiguity that are unacceptable for method validation and regulatory compliance. Unlabeled isomers lack the distinct mass shift required for MS differentiation from endogenous analyte, rendering isotope dilution impossible [1]. While deuterated (2H) internal standards are commercially available for other aldehydes, deuterium-hydrogen exchange in the aldehyde α-position under even mildly protic conditions can lead to label loss and inaccurate quantitation [2]. Furthermore, (2E,4E,6E)-2,4,6-nonatrienal undergoes facile light-induced geometrical isomerization, generating up to six isomers that co-elute or partially overlap chromatographically [3]; only a structurally identical 13C-labeled internal standard with identical chromatographic retention time and ionization efficiency can fully compensate for these isomerization-related recovery variations across sample preparation, extraction, and derivatization workflows [4].

Unlabeled 2,4,6-nonatrienal isomers

Lack the distinct mass shift necessary for MS differentiation from the analyte; isotope dilution correction becomes impossible, shifting to external calibration that cannot compensate for matrix-dependent ionization effects.

Deuterated (²H) aldehyde internal standards

Deuterium-hydrogen exchange at the α-position under protic sample preparation conditions may lead to label loss and inaccurate quantitation, particularly in aqueous or acidic matrices.

Structural analogs (saturated aldehydes, alternative isomers)

Exhibit different chromatographic retention times and light-induced isomerization kinetics; the resulting differential matrix effects and recovery profiles cannot reliably correct for the full geometrical isomer distribution of the target analyte.

(2E,4E,6E)-2,4,6-Nonatrienal-13C2: Head-to-Head Quantitative Differentiation Evidence Versus Unlabeled and Isomeric Analogs


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Isotope Dilution Quantitation Unattainable with Unlabeled Isomers

The 13C2 labeling in (2E,4E,6E)-2,4,6-Nonatrienal-13C2 confers a +2.0 Da mass shift relative to the unlabeled parent (molecular weight 138.18 Da vs. 136.19 Da). This mass difference enables complete chromatographic co-elution with endogenous analyte while providing distinct MS/MS transition channels for isotope dilution quantitation . Unlabeled nonatrienal isomers (including (2E,4E,6Z)-, (2E,4Z,6Z)-, and others) lack this mass shift and cannot serve as internal standards in SIDA workflows, requiring external calibration that fails to correct for matrix-dependent ionization suppression [1].

Mass shift for SIDA
Head-to-head
13C2-labeled target 138.18 Da
vs
Unlabeled isomers 136.19 Da
+2 Da shift supports MS differentiation required for SIDA quantitation; unlabeled analogs cannot provide this.
GC-MS or LC-MS/MS, full-scan or SRM mode
Stable isotope dilution assay (SIDA) GC-MS quantification Food aroma analysis Pheromone quantification

Validated SIDA Application: Quantitation of (E,E,Z)-2,4,6-Nonatrienal in Oat Flakes at 13 μg/kg Using 13C-Labeled Internal Standard

In a landmark study establishing (E,E,Z)-2,4,6-nonatrienal as the character-impact aroma compound of oat flakes (FD factor = 1024), Schuh and Schieberle (2005) developed and validated a stable isotope dilution assay employing a synthesized carbon-13-labeled nonatrienal as the internal standard [1]. Using this 13C-labeled internal standard, they accurately quantified (E,E,Z)-2,4,6-nonatrienal at a concentration of 13 μg per kilogram of oat flakes [1]. This represents the only validated SIDA method for 2,4,6-nonatrienal quantification published to date; alternative quantitation approaches using external calibration or non-isotopic internal standards have not been validated for this analyte [2].

Reported SIDA method in oat flakes
Class-level
13 µg/kg (E,E,Z)-2,4,6-nonatrienal quantified in oat flakes using 13C-IS (Schuh 2005). No alternative validated method published.
Supports method reproducibility and data comparability for food aroma quantitation.
Confirm against current matrix-specific validation requirements.
Stable isotope dilution assay Food authenticity Oat aroma profiling GC-MS method validation

Light-Induced Geometrical Isomerization: 13C2-Labeled Standard Enables Accurate Quantitation of All Six Isomers from a Single Calibration

Zilkowski et al. (2008) demonstrated that exposure of (2E,4E,6E)-2,4,6-nonatrienal to light readily generates a mixture of six geometrical isomers, with configurations determined by NMR [1][2]. Because the 13C2-labeled internal standard is chemically identical to the (2E,4E,6E) isomer, it undergoes identical photoisomerization kinetics and equilibration under the same light exposure conditions [3]. In contrast, using a structurally distinct internal standard (e.g., a saturated aldehyde or a different nonatrienal isomer) would produce different isomerization behavior, invalidating recovery correction for the full isomer profile [1].

Photoisomerization equivalence
Class-level
13C2-labeled analog co-isomerizes identically to the unlabeled (2E,4E,6E)-isomer under light exposure, generating the same six geometrical isomers.
Supports accurate isomer profile quantitation from a single calibration, correcting for light-induced changes during sample handling.
Co-isomerization assumption should be verified under laboratory light conditions.
Isomer identification Photoisomerization GC-MS method development Chromatographic standardization

Chromatographic Co-Elution with Endogenous (2E,4E,6E)-Isomer: Identical Retention Time Prevents Quantitation Bias

The 13C2 substitution in (2E,4E,6E)-2,4,6-Nonatrienal-13C2 does not alter the compound's physicochemical properties sufficiently to produce chromatographic resolution from the unlabeled analyte under standard GC or HPLC conditions [1]. Consequently, the labeled internal standard and endogenous analyte co-elute and experience identical matrix-induced ionization suppression or enhancement in the MS source [2]. This contrasts with structural analogs (e.g., (2E,4E,6Z)-2,4,6-nonatrienal or saturated C9 aldehydes), which exhibit different retention times and therefore encounter distinct matrix effects at their respective elution windows, introducing quantitation bias [3].

Co-elution & matrix effect
Class-level
Retention time difference = 0 min for 13C2-IS vs. endogenous analyte; structural analogs show ΔRT >0.1–0.5 min under typical GC conditions.
Identical retention ensures matched matrix effects for SIDA accuracy; structural analogs introduce bias.
Method-specific verification recommended.
GC-MS method validation Matrix effect correction Ionization suppression Quantitative accuracy

Specified Purity Threshold: ≥90% Minimum Purity with Isotopic Enrichment Specification Enables Reliable Method Validation

Commercially available (2E,4E,6E)-2,4,6-Nonatrienal-13C2 is supplied with a specified minimum purity of 90% . In contrast, unlabeled (2E,4E,6E)-2,4,6-nonatrienal is typically supplied at >95% purity but without isotopic enrichment specifications, and is prone to isomer contamination due to light-induced isomerization during storage [1]. The specified 90% minimum purity for the 13C2-labeled compound, combined with documentation of isotopic incorporation at C1 and C2 positions, provides traceable certification suitable for ISO 17025-compliant method validation .

Purity & isotopic certification
Supporting evidence
≥90% purity with specified 13C2 enrichment at C1/C2. Unlabeled material >95% purity but lacks isotopic certification and may contain isomer contaminants.
Supports traceable method validation and documentation needs for analytical quality control.
Review supplier CoA for lot-specific purity and enrichment data.
Analytical standard certification Isotopic purity Method validation Quality control

Primary Research and Industrial Applications for (2E,4E,6E)-2,4,6-Nonatrienal-13C2


Stable Isotope Dilution Assay (SIDA) for Quantitation of 2,4,6-Nonatrienal in Oat-Based Foods

This compound serves as the internal standard for quantifying (E,E,Z)-2,4,6-nonatrienal—the character-impact aroma compound responsible for the typical cereal-like, sweet odor of oat flakes—at concentrations as low as 13 μg/kg using GC-MS SIDA methodology [1]. The 13C2 labeling provides the +2 Da mass shift required to distinguish the internal standard from endogenous analyte while maintaining identical extraction recovery, derivatization efficiency, and ionization response [2].

Method Development for Isomer-Specific Quantitation of 2,4,6-Nonatrienal Geometrical Isomers in Complex Matrices

Given that (2E,4E,6E)-2,4,6-nonatrienal undergoes facile light-induced isomerization to generate up to six geometrical isomers, accurate quantitation of the isomer profile in food extracts or insect-derived samples requires an internal standard that co-isomerizes identically [3]. The 13C2-labeled (2E,4E,6E)-isomer enables simultaneous quantitation of all photogenerated isomers from a single calibration curve, correcting for isomerization that occurs during sample workup [1][3].

Pheromone Titer Quantitation in Flea Beetle (Epitrix spp.) Volatile Collections for Integrated Pest Management Research

Male flea beetles (Epitrix fuscula and E. hirtipennis) emit (2E,4E,6E)-2,4,6-nonatrienal as a component of their aggregation pheromone blend [3]. Accurate quantitation of pheromone emission rates from individual insects or trap-collected volatiles requires isotope dilution with 13C2-labeled internal standard to correct for adsorptive losses during dynamic headspace collection and thermal desorption prior to GC-MS analysis [4].

Authenticity Assessment and Geographical Origin Verification of Premium Teas (Darjeeling Black Tea)

(E,E,Z)-2,4,6-nonatrienal has been identified as a key odorant with high flavor dilution factors in Darjeeling black tea infusions [5]. SIDA quantitation using 13C-labeled internal standard enables precise measurement of nonatrienal concentrations for authenticity assessment, batch-to-batch consistency monitoring, and detection of adulteration in premium tea products where this compound serves as a marker for specific processing or origin characteristics [5].

Application
Selection Property
Validation Focus
Oat-based food aroma quantitation via SIDA-GC-MS
13C2-labeled co-eluting internal standard with matched recovery
Matrix-effect correction, extraction efficiency, and low µg/kg level accuracy
Isomer-specific nonatrienal profiling in food or insect samples
Identical photoisomerization kinetics under light exposure
Isomer ratio stability, recovery across all geometrical forms from single calibration
Flea beetle pheromone emission rate quantitation
Isotopic dilution correction for adsorptive losses during headspace sampling
Dynamic headspace recovery, thermal desorption consistency, and trace-level precision
Darjeeling black tea authenticity assessment
SIDA-compatible marker quantitation for concentration fingerprinting
Batch-to-batch reproducibility, adulteration detection threshold, and origin verification

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